molecular formula C24H23NO2 B584264 naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone CAS No. 1413427-49-2

naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone

Cat. No.: B584264
CAS No.: 1413427-49-2
M. Wt: 362.484
InChI Key: LLFBQQHYZJTRAS-NXZSVEOISA-N
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Description

Naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone (CAS: 1413427-49-2) is a deuterated synthetic cannabinoid analog derived from the JWH-018 scaffold. Its molecular formula is C24H23D5NO2 (MW: 362.5), featuring a pentadeuterated indole core and a 4-hydroxypentyl side chain . The compound is structurally related to first-generation synthetic cannabinoids but incorporates isotopic labeling (deuteration) and hydroxylation, which may enhance metabolic stability and alter receptor binding kinetics .

Properties

IUPAC Name

naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO2/c1-17(26)8-7-15-25-16-22(20-12-4-5-14-23(20)25)24(27)21-13-6-10-18-9-2-3-11-19(18)21/h2-6,9-14,16-17,26H,7-8,15H2,1H3/i4D,5D,12D,14D,16D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFBQQHYZJTRAS-NXZSVEOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCC(C)O)[2H])C(=O)C3=CC=CC4=CC=CC=C43)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017314
Record name (+/-)-JWH 018 N-(4-hydroxypentyl) metabolite-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1413427-49-2
Record name (+/-)-JWH 018 N-(4-hydroxypentyl) metabolite-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The preparation of naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone involves synthetic routes that typically include the introduction of deuterium atoms into the molecular structure. The synthesis starts with the parent compound JWH 018, followed by hydroxylation at the pentyl chain and subsequent deuteration. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .

Chemical Reactions Analysis

naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone is widely used in scientific research, particularly in the fields of:

    Forensic Chemistry: It serves as an internal standard for the quantification of JWH 018 metabolites in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

    Toxicology: Researchers use this compound to study the metabolism and toxicological effects of synthetic cannabinoids.

    Pharmacology: It helps in understanding the pharmacokinetics and pharmacodynamics of synthetic cannabinoids[][4].

Mechanism of Action

The mechanism of action of naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone involves its interaction with cannabinoid receptors in the body. It primarily targets the CB1 and CB2 receptors, mimicking the effects of natural cannabinoids. This interaction leads to various physiological and psychological effects, including altered perception, mood changes, and potential therapeutic effects .

Comparison with Similar Compounds

Core Structural Features

The compound shares a naphthoylindole backbone with classical synthetic cannabinoids like JWH-018 and JWH-073. Key differences include:

  • Deuteration : Pentadeuteration at positions 2,4,5,6,7 of the indole ring, which reduces metabolic oxidation and extends half-life .
  • Hydroxyl Substitution : A 4-hydroxypentyl chain replaces the alkyl (pentyl or butyl) chains of JWH-018/JWH-073, increasing polarity and altering pharmacokinetics .

Comparison Table of Key Analogs

Compound Name Molecular Formula Substituents Molecular Weight CAS Number Key Features
Target Compound C24H23D5NO2 4-Hydroxypentyl, pentadeuterated 362.5 1413427-49-2 Enhanced metabolic stability via deuteration; hydroxylation may reduce CNS penetration .
JWH-018 C24H23NO 1-Pentyl 341.5 209414-07-3 Prototypical synthetic cannabinoid with high CB1/CB2 affinity; rapid metabolism to hydroxylated metabolites .
JWH-073 C23H21NO 1-Butyl 327.4 208987-48-8 Shorter alkyl chain reduces potency compared to JWH-018; forms N-(3-hydroxybutyl) metabolites .
AM-2201 N-(4-hydroxypentyl) metabolite C24H25NO2 4-Hydroxypentyl 359.5 N/A Minor metabolite of AM-2201; detected at low plasma concentrations (≤0.17 µg/L) in rats, suggesting rapid further metabolism .
[1-(3-Hydroxybutyl)-d5]-analog C23H16D5NO2 3-Hydroxybutyl, pentadeuterated 348.5 1413427-47-0 Deuterated metabolite of JWH-073; hydroxylation at C3 position alters metabolic pathways .
Compound 26 () C23H21NO2 5-Hydroxy, 1-butyl 343.4 N/A 90% yield synthesis; solid-state stability (m.p. 209–212°C) with 100% HPLC purity; hydroxylation enhances solubility .

Pharmacological and Metabolic Differences

Receptor Affinity and Selectivity

  • JWH-018/JWH-073 : High CB1 affinity (Ki < 10 nM) due to optimal alkyl chain length (pentyl/butyl); hydroxylated metabolites (e.g., 5-hydroxypentyl) retain partial activity .

Metabolic Stability

  • Deuteration : Reduces hydrogen abstraction during cytochrome P450-mediated oxidation, slowing metabolism. This is observed in deuterated analogs like JWH-018-d11, which serve as stable internal standards in mass spectrometry .
  • Hydroxylation : The 4-hydroxypentyl group in the target compound may undergo glucuronidation or further oxidation, as seen in AM-2201 metabolites .

Biological Activity

Naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone is a synthetic compound derived from the naphthoylindole family, which has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex structure characterized by the presence of a naphthalene moiety and an indole derivative with deuterated substitutions. The synthesis typically involves:

  • Starting Material : JWH-018 as the parent compound.
  • Hydroxylation : Introduction of hydroxyl groups at the pentyl chain.
  • Deuteration : Incorporation of deuterium atoms using deuterated reagents.

The molecular formula for this compound can be expressed as C24H23D5NO2C_{24}H_{23}D_5NO_2, highlighting its unique isotopic labeling that may enhance its metabolic tracking in biological studies .

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, naphthalene derivatives have been reported to act as potent inhibitors of various cancer cell lines:

  • Cytotoxicity : In vitro studies show that naphthalene derivatives can induce apoptosis in cancer cells such as MDA-MB-231 (triple-negative breast cancer) and HeLa (cervical carcinoma) with IC50 values ranging from 0.03 to 0.26 μM .
  • Mechanism of Action : The mechanism often involves cell cycle arrest and induction of apoptosis. For example, treatment with certain derivatives resulted in a significant decrease in the G1 phase population and an increase in S phase cells .

Other Biological Activities

Beyond anticancer effects, naphthalene derivatives are known for their diverse biological activities:

  • Anti-inflammatory : Compounds have shown potential in reducing inflammation through various pathways.
  • Antibacterial and Antifungal : The naphthalene moiety is associated with antibacterial and antifungal properties, making it a candidate for further pharmacological exploration .

Comparative Analysis of Similar Compounds

Compound NameKey FeaturesBiological Activity
Naphthalene Derivative AHydroxylated naphthaleneAnticancer activity against MDA-MB-231
Naphthalene Derivative BSubstituted indoleAntibacterial and anti-inflammatory properties
Naphthalene Derivative CDeuterated analogEnhanced metabolic stability for tracing studies

This table illustrates the unique aspects of this compound compared to other derivatives, particularly its isotopic labeling which may provide advantages in pharmacokinetic studies .

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds:

  • Study on Cytotoxicity : A study demonstrated that a related naphthalene derivative significantly inhibited cell proliferation in MDA-MB-231 cells through apoptosis induction .
  • Toxicity Assessment : Acute toxicity assays indicated that specific naphthalene derivatives did not exhibit apparent toxicity at doses up to 20 mg/kg in mice .
  • Metabolic Studies : The incorporation of deuterium allows for advanced tracing techniques in metabolic studies, enhancing understanding of the compound's pharmacokinetics.

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